molecular formula C20H17N3O5 B3698839 N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-methyl-3-nitrobenzamide

N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B3698839
M. Wt: 379.4 g/mol
InChI Key: VLWPASOFXUZZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-methyl-3-nitrobenzamide” is a complex organic compound. It contains a furylmethyl group, which is a furan ring with a methyl group attached, and a nitrobenzamide group, which is a benzene ring with a nitro group and an amide group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furylmethyl group, the formation of the nitrobenzamide group, and the coupling of these two groups. The exact synthesis would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The furylmethyl group would likely contribute to the compound’s aromaticity, while the nitro group would likely contribute to its reactivity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could potentially be reduced to an amine group, or the amide group could potentially be hydrolyzed to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would likely involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, if it contains a nitro group, it could potentially be explosive under certain conditions .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug candidate, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-13-8-9-14(11-18(13)23(26)27)19(24)22-17-7-3-2-6-16(17)20(25)21-12-15-5-4-10-28-15/h2-11H,12H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWPASOFXUZZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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